molecular formula C19H11ClO2 B5824030 2-(4-Chloronaphthalen-1-yl)indene-1,3-dione

2-(4-Chloronaphthalen-1-yl)indene-1,3-dione

Cat. No.: B5824030
M. Wt: 306.7 g/mol
InChI Key: RDMLVYSEQLNPJO-UHFFFAOYSA-N
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Description

2-(4-Chloronaphthalen-1-yl)indene-1,3-dione is a chemical compound that belongs to the class of indene-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound consists of an indene-1,3-dione core with a 4-chloronaphthalen-1-yl substituent, which imparts unique chemical properties to the molecule.

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMLVYSEQLNPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloronaphthalen-1-yl)indene-1,3-dione typically involves the reaction of 4-chloronaphthalene with indene-1,3-dione under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 4-chloronaphthalene is reacted with indene-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloronaphthalen-1-yl)indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Chloronaphthalen-1-yl)indene-1,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloronaphthalen-1-yl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in target cells, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar chemical properties and applications.

    2-(4-Chlorophenyl)indene-1,3-dione: Another derivative with a chlorophenyl substituent instead of a chloronaphthalenyl group.

    2-(4,7-Dimethylnaphthalen-1-yl)indene-1,3-dione: A derivative with additional methyl groups on the naphthalene ring

Uniqueness

2-(4-Chloronaphthalen-1-yl)indene-1,3-dione stands out due to its unique combination of the indene-1,3-dione core and the 4-chloronaphthalen-1-yl substituent. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

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